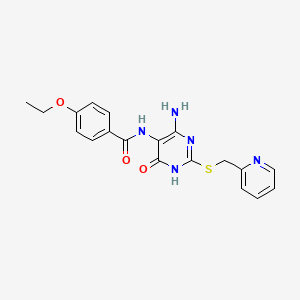![molecular formula C21H19N3O3S2 B3016710 Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537047-01-1](/img/structure/B3016710.png)
Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a complex molecule that appears to be related to a family of pyrimidine derivatives. These derivatives are known for their potential biological activities and are often studied for their chemical and physical properties, as well as their synthesis methods.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid were synthesized through the condensation of ammonia, primary, and secondary cyclic amines with the corresponding acid chloride . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by their hydrogen bonding and stacking interactions. For example, 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one exhibits polymorphism with different hydrogen bonding patterns forming chains and sheets in its crystal structure . Similarly, 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid shows different supramolecular architectures in its solvated forms, with hydrogen bonding playing a key role . These findings suggest that the compound of interest may also exhibit complex hydrogen bonding and possibly polymorphism.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be inferred from their interactions with various reagents. The benzylation and nitrosation reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to the formation of different substituted products, indicating the reactivity of the amino and sulfanyl groups . This suggests that the compound may also undergo similar reactions, which could be useful in further functionalization or in the study of its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of different functional groups, such as the benzylsulfanyl and carboxylate groups, can influence properties like solubility, melting point, and reactivity. The solvate structures of 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid provide insight into how solvation can affect the crystal packing and, consequently, the physical properties of these compounds . The compound of interest is likely to have unique properties due to its specific combination of functional groups and heterocyclic framework.
Scientific Research Applications
Synthesis and Biological Activities
Novel Compound Synthesis
Research has focused on synthesizing novel compounds using variations of the pyrimidine structure. For example, Wanare (2022) describes the synthesis of benzisoxazole derivatives from pyrimidine compounds, emphasizing the formation of the dihydropyrimidine skeleton and installation of the pyrimidine ring with an amino group. This process is significant for developing compounds with potential biological activities (Wanare, 2022).
Antimicrobial and Anticancer Properties
Several studies highlight the antimicrobial and anticancer properties of pyrimidine derivatives. For instance, a study by Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives, noting their moderate antimicrobial properties and significant inhibitory activity against Candida albicans fungi (Vlasov, Chernykh, & Osolodchenko, 2015). Additionally, Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Dual Inhibitory Activities
The research by Gangjee et al. (2008) on N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues shows potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating a promising avenue for antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antihypertensive Applications
Alam et al. (2010) explored the antihypertensive activity of 5-pyrimidine carboxamides, providing insights into the potential use of pyrimidine derivatives in managing high blood pressure. Their findings showed several compounds with significant activity comparable to the standard drug nifedipine (Alam, Khan, Siddiqui, Ahsan, Verma, & Gilani, 2010).
Future Directions
properties
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-12-15(20(26)27-2)16(14-9-6-10-28-14)17-18(22-12)23-21(24-19(17)25)29-11-13-7-4-3-5-8-13/h3-10,16H,11H2,1-2H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTJVVHHQNYUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=CS4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)
![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)





![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)
![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)
![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)